molecular formula C15H17NO2 B13164757 1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No.: B13164757
M. Wt: 243.30 g/mol
InChI Key: FENKKPCJJMBWKG-UHFFFAOYSA-N
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Description

    1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: , also known as 4-methoxyphenylboronic acid , is a chemical compound with the molecular formula

    C12H15BO3\text{C}_{12}\text{H}_{15}\text{BO}_3C12​H15​BO3​

    .
  • It appears as a colorless, transparent liquid with a faint aromatic odor. Its solubility in water is approximately 0.05 g/L at 25°C .
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactions: 4-methoxyphenylboronic acid can participate in various reactions, including

      Common Reagents and Conditions: The choice of reagents and conditions depends on the specific reaction. For example, palladium catalysts, bases, and appropriate halides are commonly used.

      Major Products: The major products formed from these reactions include derivatives of 4-methoxyphenylboronic acid, such as arylboronates and arylboronic esters.

  • Scientific Research Applications

      Chemistry: 4-methoxyphenylboronic acid serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules.

      Biology: Researchers use it in the design of bioactive compounds and ligands for biological studies.

      Industry: Industries utilize it in the synthesis of fine chemicals and pharmaceutical intermediates.

  • Mechanism of Action

    • The exact mechanism by which 4-methoxyphenylboronic acid exerts its effects depends on its specific application. its involvement in Suzuki–Miyaura coupling reactions highlights its role as a boron source for carbon–carbon bond formation.
  • Comparison with Similar Compounds

      Uniqueness: 4-methoxyphenylboronic acid stands out due to its specific structure and reactivity.

      Similar Compounds: While I don’t have a direct list of similar compounds, other arylboronic acids and their derivatives share some similarities in terms of reactivity and applications.

    Remember that 4-methoxyphenylboronic acid plays a crucial role in organic synthesis and scientific research.

    Properties

    Molecular Formula

    C15H17NO2

    Molecular Weight

    243.30 g/mol

    IUPAC Name

    1-(2,5-dimethylphenyl)-2,5-dimethylpyrrole-3-carboxylic acid

    InChI

    InChI=1S/C15H17NO2/c1-9-5-6-10(2)14(7-9)16-11(3)8-13(12(16)4)15(17)18/h5-8H,1-4H3,(H,17,18)

    InChI Key

    FENKKPCJJMBWKG-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC(=C(C=C1)C)N2C(=CC(=C2C)C(=O)O)C

    Origin of Product

    United States

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